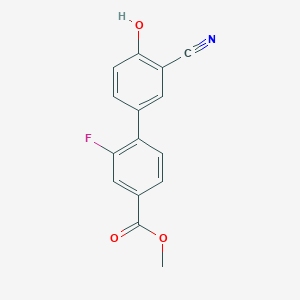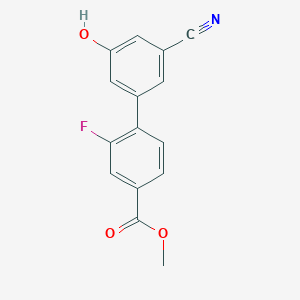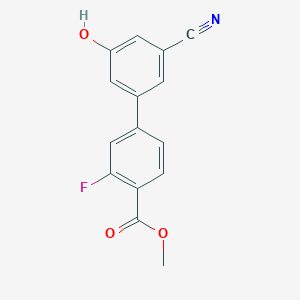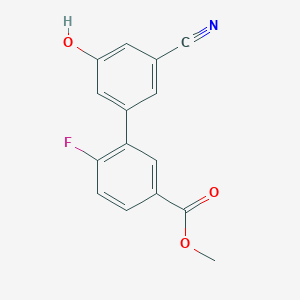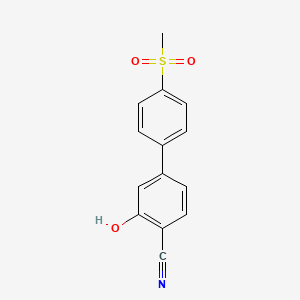
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (4-CCP-2-CN) is a compound found in a variety of sources, including certain plants, fungi, and bacteria. It is a derivative of phenol and is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.
科学研究应用
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in drug development, as it is a precursor to a variety of drugs, such as anticonvulsants and antipsychotics. It is also used in biochemistry, as it is a substrate for a variety of enzymes, such as cytochrome P450s and cytochrome b5. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is used in physiological studies, as it has been shown to have a variety of effects on the body, including anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to interact with a variety of other enzymes, including cytochrome b5 and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the production of pro-inflammatory cytokines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzymes cytochrome P450s, cytochrome b5, and NADPH-cytochrome P450 reductase.
实验室实验的优点和局限性
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. In addition, it is relatively inexpensive and is not toxic. However, there are some limitations to the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential interactions between 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% and other compounds, as well as to develop more efficient methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Finally, further research could be done to investigate the potential toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential environmental impact.
合成方法
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized from 4-chlorophenol and cyanide by a condensation reaction. This reaction involves the addition of cyanide to the 4-chlorophenol, followed by a dehydration reaction to form the 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. This reaction is usually carried out in an aqueous solution, and requires the use of a catalyst, such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-3-1-9(6-11(12)14(17)19)8-2-4-13(18)10(5-8)7-16/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPUPJEEOSGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684940 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261952-98-0 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376899.png)
![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)

